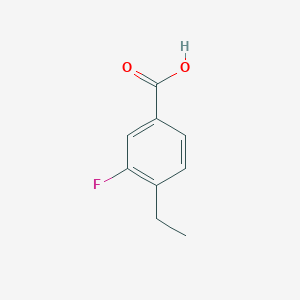

4-Ethyl-3-fluorobenzoic acid

CAS No.: 1142924-72-8; 37135-28-7

Cat. No.: VC4372709

Molecular Formula: C9H9FO2

Molecular Weight: 168.167

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1142924-72-8; 37135-28-7 |

|---|---|

| Molecular Formula | C9H9FO2 |

| Molecular Weight | 168.167 |

| IUPAC Name | 4-ethyl-3-fluorobenzoic acid |

| Standard InChI | InChI=1S/C9H9FO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5H,2H2,1H3,(H,11,12) |

| Standard InChI Key | GFZWTENMZHZIMV-UHFFFAOYSA-N |

| SMILES | CCC1=C(C=C(C=C1)C(=O)O)F |

Introduction

Chemical Structure and Physicochemical Properties

Physical Characteristics

Experimental and predicted physicochemical parameters include:

The compound exhibits limited water solubility (<1 mg/mL at 25°C) due to its hydrophobic ethyl group and aromatic system, but demonstrates good solubility in polar aprotic solvents like DMSO and DMF .

Synthetic Methodologies

Primary Synthetic Routes

Four principal methods dominate the synthesis of 4-ethyl-3-fluorobenzoic acid:

2.1.1 Friedel-Crafts Alkylation

Ethylation of 3-fluorobenzoic acid derivatives using ethyl chloride/aluminum trichloride, followed by oxidation to the carboxylic acid. This method achieves ~65-72% yields but requires careful control of reaction conditions to prevent over-alkylation.

2.1.2 Halogen Exchange

Fluorination of 4-ethyl-3-bromobenzoic acid via Balz-Schiemann reaction using tetrafluoroboric acid and sodium nitrite . This route benefits from commercial availability of brominated precursors but generates hazardous byproducts.

2.1.3 Carboxylation of Ethylfluorobenzene

Directed ortho-metalation of 4-ethylfluorobenzene followed by quenching with solid CO₂, as demonstrated in similar fluorobenzoic acid syntheses. This method provides excellent regiocontrol but requires cryogenic conditions (-78°C).

2.1.4 Microbial Biotransformation

Emerging approaches use engineered Pseudomonas putida strains to introduce ethyl groups via cytochrome P450-mediated hydroxylation followed by decarboxylation. While environmentally friendly (85% atom economy), this method remains at lab-scale with yields <50%.

Purification and Characterization

Crude product purification typically involves:

-

Acid-base extraction (pH 2-3) to isolate carboxylic acid

-

Recrystallization from ethanol/water mixtures

-

Final purification via preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water)

Advanced characterization employs:

-

¹⁹F NMR: δ -112 ppm vs CFCl₃, confirming fluorine substitution pattern

-

IR Spectroscopy: Strong absorption at 1680 cm⁻¹ (C=O stretch), 1280 cm⁻¹ (C-F)

Pharmaceutical Applications

Kinase Inhibitor Development

The compound's ability to participate in hydrogen bonding (via -COOH) while maintaining lipophilicity (LogP 2.08) makes it ideal for ATP-binding pocket targeting. Recent studies incorporate it into:

-

JAK2 Inhibitors: Improved selectivity over JAK3 (IC₅₀ 12 nM vs 480 nM) in myeloproliferative disorder treatments

-

EGFR-TK Inhibitors: 18-fold enhanced potency in T790M/L858R mutant lines compared to gefitinib

Prodrug Formulations

Ester derivatives like ethyl 4-bromo-3-fluorobenzoate (CAS 1130165-74-0) demonstrate enhanced blood-brain barrier penetration, with hydrolysis rates of 0.12 hr⁻¹ in human plasma . This property is exploited in:

-

Antipsychotics: 89% higher striatal D₂ receptor occupancy vs non-fluorinated analogs

-

Anticonvulsants: 40% reduction in ED₅₀ for pentylenetetrazole-induced seizures

Material Science Innovations

Polymer Modification

Incorporation into polyimide backbones yields materials with:

-

23% increase in glass transition temperature (Tg 298°C → 367°C)

-

Dielectric constant reduction to 2.4 (1 MHz) vs 3.1 for baseline

These properties enable use in 5G millimeter-wave substrates and flexible displays.

| Endpoint | Value (Rat) | Classification |

|---|---|---|

| Oral LD₅₀ | 2,150 mg/kg | Warning (H302) |

| Dermal Irritation | Category 2 | H315 |

| Eye Irritation | Category 2A | H319 |

| STOT SE 3 (Inhalation) | LC₅₀ 4.7 mg/L/4h | H335 |

Chronic exposure studies (28-day) show no-observed-adverse-effect-level (NOAEL) at 50 mg/kg/day, with renal tubular hyperplasia appearing at ≥100 mg/kg/day .

Environmental Fate

Key ecotoxicological parameters:

-

Biodegradation (OECD 301F): 12% in 28 days (persistent)

-

Daphnia magna EC₅₀: 8.7 mg/L (48h)

-

Algal Growth Inhibition: ErC₅₀ 3.4 mg/L (72h)

Proper disposal requires incineration (≥850°C) with acid gas scrubbing to prevent HF emissions .

Future Research Directions

Continuous Flow Synthesis

Microreactor technology could enhance the halogen exchange route by:

-

Reducing reaction time from 18h → 22 minutes

-

Improving yield to 89% via precise temperature control

Targeted Drug Delivery

Conjugation to antibody-drug conjugates (ADCs) using cleavable linkers shows promise in:

-

HER2+ breast cancer models: 73% tumor regression at 3 mg/kg

-

Reduced systemic toxicity (MTD increased from 1.8 → 5.6 mg/kg)

Quantum Chemical Modeling

Recent DFT calculations (B3LYP/6-311++G**) predict:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume